6-cyclopropyl-1H-pyrimidin-4-one
Description
6-Cyclopropyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a cyclopropyl substituent at the 6-position of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Properties
IUPAC Name |
6-cyclopropyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-6(5-1-2-5)8-4-9-7/h3-5H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBSUUFNOFEDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1H-pyrimidin-4-one involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of cyclodextrins for inclusion complex formation, which enhances the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is essential to monitor the production process and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-cyclopropyl-1H-pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
6-cyclopropyl-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of advanced materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 6-position significantly influences solubility, reactivity, and binding affinity. Below is a comparative analysis of key analogs:
Key Observations :
- Steric Effects : The cyclopropyl group in the target compound provides a balance between steric hindrance and conformational flexibility, which may reduce off-target interactions compared to bulkier groups like propyl .
- Solubility: Amino or hydroxyl substituents (e.g., [3977-29-5], [6299-87-2]) enhance hydrophilicity but may limit blood-brain barrier penetration, whereas the cyclopropyl group offers moderate lipophilicity .
Reactivity and Stability
- Hydrolysis Sensitivity: Pyrimidinones with electron-withdrawing groups (e.g., CF₃) are more prone to hydrolysis at the 4-position due to increased electrophilicity. The cyclopropyl group’s electron-donating nature may mitigate this, enhancing stability .
- Metabolic Pathways: Thioxo derivatives (e.g., 6-amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one from ) exhibit slower hepatic clearance due to sulfur’s resistance to oxidative metabolism. The target compound’s oxygen-based structure may undergo faster Phase I oxidation .
Structural Analogues in Pharmaceutical Contexts
- Fluorinated Derivatives : Compounds like 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () highlight the role of fluorine in enhancing bioavailability and target affinity. The cyclopropyl group could offer similar advantages without fluorination’s synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
